2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of organoboron compounds It features a benzothiophene moiety, which is a sulfur-containing heterocycle, and a dioxaborolane group, which is a boron-containing ring
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have been found to exhibit a variety of biological effects . For instance, some thiophene-based compounds have been used as cannabinoid receptor ligands .
Mode of Action
For example, some thiophene-based compounds have been found to inhibit CYP2A6-mediated nicotine metabolism .
Biochemical Pathways
For instance, some thiophene-based compounds have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The synthesis of similar thiophene derivatives has been reported , which could provide insights into the potential pharmacokinetic properties of this compound.
Result of Action
For instance, some thiophene-based compounds have been found to exhibit fluorescence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the sulfone group in similar compounds has been shown to act as an electron-output site due to its strong electron-withdrawing ability, which can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of a benzothiophene derivative with a boronic ester. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a benzothiophene halide and a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzothiophene.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can produce a variety of arylated benzothiophene derivatives .
Scientific Research Applications
2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Pyridin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or electronic properties are required .
Properties
IUPAC Name |
2-(1-benzothiophen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-6-5-10-7-8-18-12(10)9-11/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLBZGFKKVKQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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